2,6-Xylylurea
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Xylylurea can be synthesized through the reaction of 2,6-dimethylaniline with phosgene, followed by the addition of ammonia. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of automated systems and continuous flow reactors can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Xylylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the urea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines.
Scientific Research Applications
2,6-Xylylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-xylylurea exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved are complex and may include modulation of signal transduction processes.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
2,6-Dimethylphenylcarbamate: Another derivative with different functional groups.
Uniqueness: 2,6-Xylylurea is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its applications in various fields highlight its versatility and potential for further research.
Properties
IUPAC Name |
(2,6-dimethylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-7(2)8(6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWNVDGZXMDDCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184013 | |
Record name | Urea, 1-(2,6-xylyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2990-03-6 | |
Record name | N-(2,6-Dimethylphenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2990-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethylphenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002990036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Xylylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 1-(2,6-xylyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,6-DIMETHYLPHENYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N142RQ42K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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